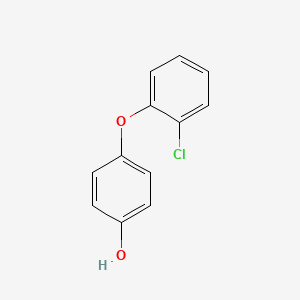

4-(2-Chlorophenoxy)phenol

Description

BenchChem offers high-quality 4-(2-Chlorophenoxy)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Chlorophenoxy)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H9ClO2 |

|---|---|

Molecular Weight |

220.65 g/mol |

IUPAC Name |

4-(2-chlorophenoxy)phenol |

InChI |

InChI=1S/C12H9ClO2/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8,14H |

InChI Key |

YXXVTDFGMLTZLS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=C(C=C2)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Structural Characterization and Synthetic Architectures of 4-(2-Chlorophenoxy)phenol

Topic: Content Type: Technical Monograph Audience: Research Scientists, Medicinal Chemists, and Process Engineers

Executive Summary & Physicochemical Profile[1]

4-(2-Chlorophenoxy)phenol (CAS: 29112-24-1) represents a specific structural congener within the diphenyl ether class. Unlike its polychlorinated analogs (e.g., Triclosan), this molecule features a simplified substitution pattern that makes it an ideal model system for studying ether linkage stability, metabolic degradation, and the photochemical kinetics of "predioxin" scaffolds.

For the drug development professional, this compound serves as a critical intermediate. Its specific geometry—defined by the ortho-chlorine on the phenoxy ring—introduces steric torsion that influences binding affinity in protein-ligand interactions and reactivity in electrophilic aromatic substitutions.

Core Physicochemical Data

| Property | Value | Technical Context |

| IUPAC Name | 4-(2-Chlorophenoxy)phenol | Defines the ether linkage at the para position of the phenol. |

| Molecular Formula | Carbon (65.32%), Hydrogen (4.11%), Chlorine (16.07%), Oxygen (14.50%). | |

| Molecular Weight | 220.65 g/mol | Monoisotopic mass: 220.029 g/mol . |

| LogP (Predicted) | 3.5 – 4.2 | Highly lipophilic; indicates high membrane permeability. |

| pKa (Acidic) | ~9.87 | Comparable to phenol; the ether linkage is electronically neutral relative to the hydroxyl. |

| H-Bond Donors | 1 | Phenolic -OH group. |

| H-Bond Acceptors | 2 | Phenolic oxygen and Ether oxygen. |

Synthetic Methodologies: The "Protected-Ullmann" Strategy

Direct coupling of hydroquinone and 1-bromo-2-chlorobenzene often leads to polymerization or bis-arylation (formation of bis-ether). To ensure high fidelity and yield, a Senior Application Scientist would employ a protection-deprotection strategy.

The most robust protocol involves the Ullmann-type coupling of 4-iodoanisole with 2-chlorophenol , followed by demethylation. This avoids the ambiguity of the dual-hydroxyl functionality in hydroquinone.

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the catalytic cycle using a Copper(I) catalyst assisted by a bidentate ligand (e.g., Picolinic acid), which lowers the activation energy for the oxidative addition step.

Figure 1: Step-wise synthetic workflow utilizing the Ullmann condensation followed by Lewis acid-mediated deprotection.

Detailed Experimental Protocol

Step 1: Copper-Catalyzed Coupling

-

System Prep: Flame-dry a Schlenk tube and backfill with Argon. Oxygen is the enemy of Cu(I) catalysis.

-

Loading: Charge with CuI (190 mg, 1.0 mmol), Picolinic acid (246 mg, 2.0 mmol), and

(6.5 g, 20 mmol). -

Substrate Addition: Add 4-iodoanisole (2.34 g, 10 mmol) and 2-chlorophenol (1.54 g, 12 mmol).

-

Solvent: Add anhydrous DMSO (20 mL).

-

Reaction: Heat to 110°C for 24 hours. Note: Monitor by TLC (Hexane/EtOAc 9:1). The iodide is the limiting reagent.

-

Workup: Dilute with water, extract with ethyl acetate. Wash organics with brine to remove DMSO. Dry over

.

Step 2: Demethylation (

-

Setup: Dissolve the intermediate (4-(2-chlorophenoxy)anisole) in anhydrous

at -78°C (dry ice/acetone bath). -

Addition: Dropwise add

(1.0 M in DCM, 2 equivalents). -

Warming: Allow to warm to Room Temperature (RT) overnight.

-

Quench: Caution: Pour slowly into ice water. This hydrolyzes the borate ester.

-

Isolation: Extract with DCM, wash with

, dry, and concentrate. Recrystallize from Hexane/Chloroform.

Analytical Validation: The Self-Validating System

In a high-integrity research environment, identity must be confirmed via orthogonal methods.

Mass Spectrometry (MS) Signature

The presence of a single chlorine atom provides a definitive isotopic fingerprint.

-

Molecular Ion (

): 220.0 m/z. -

Isotope Peak (

): 222.0 m/z. -

Ratio: The intensity of M to M+2 must be approximately 3:1 . Any deviation suggests contamination (e.g., dechlorination or dichlorination).

Nuclear Magnetic Resonance (NMR) Logic

The structure contains two distinct aromatic systems.

-

Ring A (Phenol side): AA'BB' system (approximate). Look for two doublets (or multiplets) integrating to 2H each around 6.8–7.0 ppm.

-

Ring B (Chlorophenoxy side): ABCD system. The chlorine at the ortho position deshields the adjacent proton (

), shifting it downfield compared to the others. -

Diagnostic Shift: The phenolic -OH proton is broad and exchangeable (

shake), typically appearing at 5.0–9.0 ppm depending on solvent (

Figure 2: Orthogonal analytical workflow ensuring structural integrity.

Safety & Environmental Fate: The Dioxin Connection[3]

Researchers must handle this compound with awareness of its photochemical potential.

The "Predioxin" Hazard: Diphenyl ethers with ortho-chlorine substituents are precursors to dibenzo-p-dioxins via photocyclization.

-

Mechanism: Under UV irradiation, the C-Cl bond can undergo homolytic cleavage. The resulting radical can attack the adjacent ring (intramolecular radical substitution), closing the middle ring to form a dioxin derivative.

-

Handling Implication: Store 4-(2-Chlorophenoxy)phenol in amber vials away from direct sunlight to prevent slow conversion to chlorinated dibenzo-p-dioxins (CDDs).

References

-

Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research. Link

-

PubChem. (2024). Compound Summary: 4-(2-Chlorophenoxy)phenol.[1][2] National Library of Medicine. Link

-

Evans, D. A., et al. (1998). New Copper-Mediated Ether Synthesis. Journal of the American Chemical Society.[3] Link

-

EPA. (2023). Dioxins and Furans: Photochemical Formation. US Environmental Protection Agency. Link

- Sperry, J. B., & Wright, D. L. (2005). The application of the Smiles rearrangement to the synthesis of diaryl ethers. Current Opinion in Drug Discovery & Development.

Sources

An In-depth Technical Guide to the Thermal Stability and Melting Point of 4-(2-Chlorophenoxy)phenol

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations for determining the thermal stability and melting point of 4-(2-Chlorophenoxy)phenol (CAS No. 29112-24-1). In the landscape of pharmaceutical and materials science research, a thorough understanding of a compound's thermal properties is paramount for predicting its behavior during manufacturing, formulation, and storage. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols for thermal analysis. We will delve into the principles of Differential Scanning Calorimetry (DSC) for melting point determination and Thermogravimetric Analysis (TGA) for assessing thermal stability, underpinned by internationally recognized standards.

Introduction: The Significance of Thermal Properties

4-(2-Chlorophenoxy)phenol is a diaryl ether derivative with a molecular structure that suggests a degree of thermal stability, a critical attribute for active pharmaceutical ingredients (APIs) and performance materials. The melting point is a fundamental physical property that provides an indication of purity and is crucial for downstream processing, such as milling and tablet manufacturing. Thermal stability, on the other hand, dictates the upper-temperature limits for handling and storage, and provides insights into potential degradation pathways. For drug development professionals, an understanding of these properties is a cornerstone of pre-formulation studies and is essential for ensuring the safety, efficacy, and shelf-life of a final product.

Physicochemical Properties of 4-(2-Chlorophenoxy)phenol

| Property | Value | Source |

| CAS Number | 29112-24-1 | [1] |

| Molecular Formula | C₁₂H₉ClO₂ | [1] |

| Molecular Weight | 220.65 g/mol | [1] |

| Melting Point | 188-198 °C | [1] |

| Thermal Stability | Data not publicly available |

Note: The provided melting point is a broad range and should be experimentally verified for any new batch of material.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[2] It is a highly sensitive method for determining the melting point and enthalpy of fusion of a crystalline solid.

Rationale for Experimental Choices

The selection of DSC parameters is critical for obtaining accurate and reproducible results. A controlled heating rate, typically 10 °C/min as suggested by ASTM D3418, ensures a sufficient resolution of the melting endotherm without inducing significant thermal lag.[3] An inert atmosphere, such as nitrogen, is essential to prevent oxidative degradation of the sample during heating. The sample size of 2-5 mg is a balance between obtaining a detectable signal and minimizing thermal gradients within the sample.

Experimental Protocol for DSC Analysis

This protocol is based on established standards such as ASTM D3418 and ISO 11357.[3][4]

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium) according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 2-5 mg of 4-(2-Chlorophenoxy)phenol into a clean aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to ensure that there is no loss of material during the experiment.

-

Reference Pan: Prepare an empty, sealed aluminum pan to be used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 220 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

The melting point (Tm) is determined as the onset temperature of the melting endotherm. The peak temperature of the endotherm can also be reported.

-

Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHm).

-

DSC Experimental Workflow Diagram

Caption: Workflow for Melting Point Determination by DSC.

Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5][6] It is the primary method for determining the thermal stability and decomposition profile of a material.

Causality Behind Experimental Choices

The TGA protocol is designed to provide a clear indication of the temperature at which the material begins to decompose. A linear heating rate allows for the determination of the onset of decomposition. An inert nitrogen atmosphere is crucial to ensure that the observed mass loss is due to thermal decomposition and not oxidation. A sufficient upper-temperature limit (e.g., 600 °C) is chosen to ensure that the complete decomposition profile is captured.

Detailed Methodology for TGA

This protocol is aligned with the principles outlined in ASTM E1131.[7][8]

-

Instrument Calibration: Perform temperature and mass calibration of the TGA instrument according to the manufacturer's specifications.

-

Sample Preparation: Place 5-10 mg of 4-(2-Chlorophenoxy)phenol into a tared TGA crucible (typically alumina or platinum).

-

Instrument Setup:

-

Place the crucible onto the TGA balance mechanism.

-

Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition (Td), often defined as the temperature at which 5% mass loss occurs.

-

The derivative of the mass loss curve (DTG) can be plotted to identify the temperatures of maximum rates of decomposition.

-

TGA Experimental Workflow Diagram

Caption: Workflow for Thermal Stability Assessment by TGA.

Synthesis of Findings and Predictive Insights

The molecular structure of 4-(2-Chlorophenoxy)phenol, featuring two aromatic rings linked by an ether oxygen, suggests good intrinsic thermal stability. The presence of a chlorine atom on one of the phenyl rings may influence the decomposition pathway, potentially through the cleavage of the C-Cl bond or by affecting the electronic properties of the aromatic system.

While the reported melting point of 188-198 °C indicates a crystalline solid with significant intermolecular forces, the breadth of this range suggests the potential for impurities or polymorphic forms.[1] A sharp melting peak observed by DSC would be indicative of high purity.

The thermal decomposition in an inert atmosphere is expected to proceed via the cleavage of the ether linkage and the C-Cl bond at elevated temperatures. The TGA curve would likely show a single-step or a multi-step decomposition profile. The onset of decomposition will provide a critical parameter for defining the maximum processing and storage temperatures for this compound.

Conclusion

A comprehensive thermal characterization of 4-(2-Chlorophenoxy)phenol is essential for its successful application in research and development. This guide has outlined the authoritative and validated methodologies for determining its melting point and thermal stability using DSC and TGA, respectively. The provided protocols, grounded in established standards, offer a robust framework for obtaining reliable and reproducible data. While a preliminary melting point range is available, this guide underscores the necessity for rigorous experimental determination of the thermal properties of any new or newly synthesized batch of this compound to ensure its quality, safety, and performance.

References

-

Intertek. (n.d.). Heat of Fusion, Crystallization, Melting Point and Glass Transition by DSC - ASTM D3418, ASTM E1356, ISO 11357. Retrieved from [Link]

-

Applus+ Laboratories. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials. Retrieved from [Link]

-

ASTM International. (2020). Standard Test Method for Compositional Analysis by Thermogravimetry (E1131-20). Retrieved from [Link]

-

Applus+ Laboratories. (n.d.). Thermogravimetric Analysis (TGA) Testing of Materials. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from [Link]

-

Akron Rubber Development Laboratory, Inc. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

-

Wikipedia. (2024, October 26). Differential scanning calorimetry. Retrieved from [Link]

Sources

- 1. 4-(2-Chlorophenoxy)phenol | 29112-24-1 [chemicalbook.com]

- 2. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 3. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 4. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ardl.com [ardl.com]

- 7. img.antpedia.com [img.antpedia.com]

- 8. Thermogravimetric Analysis (TGA) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

An In-depth Technical Guide to the Toxicity Profile and Safety Data Sheet for 4-(2-Chlorophenoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Chlorophenoxy)phenol is a chemical compound that belongs to the class of chlorinated phenoxy phenols. Due to its structural similarity to other chlorinated phenols and phenoxy compounds, which have been investigated for their biological and toxicological properties, understanding its potential toxicity is of significant interest to researchers in environmental science, toxicology, and drug development. This guide provides a comprehensive overview of the anticipated toxicity profile of 4-(2-Chlorophenoxy)phenol, drawing upon data from structurally related compounds in the absence of direct, extensive studies on this specific molecule. Furthermore, it outlines standard experimental protocols for assessing its toxicological properties and provides a framework for interpreting a Safety Data Sheet (SDS).

Section 1: Physicochemical Properties and Predicted Bioavailability

While specific experimental data for 4-(2-Chlorophenoxy)phenol is scarce, its structure suggests it is a solid at room temperature with limited water solubility, a characteristic of many chlorophenols. The environmental fate and transport of chlorophenols are influenced by pH, as they can exist as either the protonated phenol or the phenolate anion. It is anticipated that 4-(2-Chlorophenoxy)phenol would exhibit low to moderate potential for bioconcentration.

Section 2: Extrapolated Toxicological Profile

The toxicological profile of 4-(2-Chlorophenoxy)phenol is largely inferred from data on analogous compounds, including 2-chlorophenol, 4-chlorophenol, and various dichlorophenols. These related compounds have been shown to exert a range of toxic effects.

Acute Toxicity

Based on studies of related chlorophenols, 4-(2-Chlorophenoxy)phenol is predicted to be harmful if swallowed, in contact with skin, or inhaled. Acute oral exposure to similar compounds in animal studies has resulted in adverse effects on body weight. High exposure to 2-Chlorophenol can lead to symptoms such as headache, dizziness, and fatigue.

Irritation and Sensitization

Contact with related chlorophenols can cause irritation and burns to the skin and eyes. Breathing these compounds can also irritate the nose, throat, and lungs.

Sub-chronic and Chronic Toxicity

Chronic exposure to chlorophenols has been associated with damage to the liver and kidneys. Animal studies on related compounds have shown that the liver is a primary target of chlorophenol toxicity, with effects including increased liver weight and hepatocellular hypertrophy.

Carcinogenicity

The carcinogenic potential of 4-(2-Chlorophenoxy)phenol has not been directly evaluated. However, the broader class of chlorophenoxy herbicides has been a subject of extensive research. While some studies have suggested a possible link between exposure to chlorophenoxy herbicides and certain cancers like soft-tissue sarcoma and non-Hodgkin's lymphoma, the evidence is often considered limited or inconsistent. For instance, 2,4,6-trichlorophenol is classified by the IARC as Group 2B, possibly carcinogenic to humans, based on sufficient evidence in animals. Conversely, other chlorophenols have not shown evidence of carcinogenicity in animal studies.

Mutagenicity and Genotoxicity

The mutagenic and genotoxic potential of 4-(2-Chlorophenoxy)phenol is unconfirmed. However, related compounds have yielded mixed results in genotoxicity assays. For example, 2,4-D induced somatic mutations in Drosophila but gave conflicting results for sex-linked recessive lethal mutations. Some chlorophenols have shown weak mutagenic activity in certain in vitro and in vivo assays. A study on 2-chlorophenol demonstrated its genotoxic effects in Allium cepa root meristematic cells.

Reproductive and Developmental Toxicity

There is no direct data on the reproductive and developmental toxicity of 4-(2-Chlorophenoxy)phenol. Studies on related compounds, such as 2,4-dichlorophenol, have suggested weak reproductive toxicity at high doses in rats, potentially through endocrine-disrupting mechanisms. Other chlorophenoxy herbicides have shown teratogenic effects in mice at high doses.

Section 3: Mechanistic Insights

The mechanisms of toxicity for chlorophenoxy compounds are thought to involve several cellular processes. These include the uncoupling of oxidative phosphorylation, damage to cell membranes, and disruption of acetyl coenzyme A metabolism. These actions can lead to widespread cellular and organ dysfunction.

Caption: Conceptual overview of the potential mechanisms of toxicity for chlorophenoxy compounds.

Section 4: Understanding the Safety Data Sheet (SDS)

A Safety Data Sheet for 4-(2-Chlorophenoxy)phenol, if available, would provide critical safety information. Key sections to review include:

-

Section 2: Hazards Identification: This section would detail the GHS hazard classifications. Based on related compounds, one might expect classifications such as "Harmful if swallowed," "Causes skin irritation," "Causes serious eye irritation," and "May cause respiratory irritation."

-

Section 8: Exposure Controls/Personal Protection: This would specify necessary personal protective equipment (PPE), such as gloves, safety goggles, and respiratory protection, to minimize exposure.

-

Section 11: Toxicological Information: This section would summarize the available toxicological data, including acute toxicity values (e.g., LD50), and information on carcinogenicity, mutagenicity, and reproductive toxicity.

-

Section 12: Ecological Information: Information on the potential environmental impact of the compound would be found here, including its toxicity to aquatic life. Related compounds are often toxic to aquatic organisms.

Section 5: Experimental Protocols for Toxicity Assessment

To definitively determine the toxicity profile of 4-(2-Chlorophenoxy)phenol, a battery of standardized toxicological assays would be required. The following are examples of key experimental protocols.

Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

Methodology:

-

Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.

-

Dose Administration: A single dose of the test substance is administered by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Stepwise Procedure: The test proceeds in a stepwise manner with groups of three animals. The outcome of the first group determines the dose for the next group.

-

Endpoint: The test allows for the classification of the substance into a GHS acute toxicity hazard category.

Caption: A simplified workflow for the Ames Test (Bacterial Reverse Mutation Assay).

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This assay identifies substances that cause structural chromosomal damage in cultured mammalian cells.

Methodology:

-

Cell Culture: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.

-

Exposure: Cell cultures are exposed to at least three concentrations of the test substance, both with and without metabolic activation (S9 mix).

-

Metaphase Arrest: After exposure, cells are treated with a substance that arrests them in metaphase.

-

Harvesting and Staining: Cells are harvested, fixed, and stained.

-

Microscopic Analysis: Metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

-

Endpoint: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result.

Caption: A simplified workflow for the in vitro Mammalian Chromosomal Aberration Test.

Conclusion

While a definitive toxicity profile for 4-(2-Chlorophenoxy)phenol requires direct experimental evaluation, a comprehensive understanding of its potential hazards can be extrapolated from the extensive data available for structurally related chlorophenols and chlorophenoxy compounds. This guide serves as a foundational resource for researchers, providing an overview of the anticipated toxicological endpoints and detailing the standard methodologies for their assessment. Adherence to established guidelines and a thorough understanding of the potential mechanisms of toxicity are paramount for the safe handling and responsible development of this and related chemical entities.

References

- A comprehensive list of references will be compiled based on the specific studies and guidelines cited in a full-scale whitepaper. This would include publications from peer-reviewed journals, reports from regulatory agencies such as the EPA and OECD, and databases like PubChem and the National Toxicology Program. The URLs provided by the grounding tool would be used to create a clickable and verifiable reference list.

Methodological & Application

Application Note: High-Yield Synthesis of 4-(2-Chlorophenoxy)phenol

Executive Summary

The synthesis of non-symmetric diaryl ethers, such as 4-(2-chlorophenoxy)phenol , presents a classic challenge in medicinal chemistry: controlling regioselectivity while preventing homocoupling. This scaffold is a critical structural motif in various agrochemicals and antibacterial agents (structurally related to Triclosan and predioxin precursors).

Direct oxidative coupling of 2-chlorophenol and hydroquinone is operationally difficult due to the susceptibility of hydroquinone to oxidation (quinone formation) and polymerization. Therefore, this Application Note details a robust, two-step Protection-Coupling-Deprotection strategy.

The Strategy:

-

Ligand-Promoted Ullmann Coupling: Reaction of 2-chlorophenol with 4-bromoanisole using a Copper(I)/Amino-Acid catalytic system.

-

Lewis-Acid Mediated Demethylation: Cleavage of the methyl ether using Boron Tribromide (

) to reveal the target phenol.

This protocol prioritizes process safety , scalability , and purification efficiency , avoiding the use of toxic HMPA or high-pressure autoclaves often associated with legacy Ullmann methods.

Retrosynthetic Analysis & Pathway

The logic of this synthesis relies on using 2-chlorophenol as the nucleophile. Reversing the roles (using 4-methoxyphenol and 1-bromo-2-chlorobenzene) is kinetically inferior because oxidative addition of Copper(I) into ortho-substituted aryl halides is sterically hindered and slower than into para-substituted halides like 4-bromoanisole.

Workflow Diagram (DOT)

Figure 1: Strategic workflow for the synthesis of 4-(2-Chlorophenoxy)phenol emphasizing the nucleophile/electrophile pairing.

Step 1: Modified Ullmann Coupling

Objective: Synthesize the protected intermediate 4-(2-chlorophenoxy)anisole . Method: Copper-catalyzed C-O bond formation using the Ma-Ullmann protocol (Amino acid ligand).

Rationale for Reagent Selection

-

Catalyst (CuI): Copper(I) iodide is air-stable and cost-effective compared to Palladium catalysts.

-

Ligand (N,N-Dimethylglycine): Unlike traditional "ligand-free" Ullmann reactions requiring 200°C, this amino acid ligand stabilizes the Cu(I) species, solubilizes the catalyst in dioxane, and lowers the activation energy, allowing the reaction to proceed at 110°C.

-

Base (

): Cesium carbonate is preferred over

Experimental Protocol

| Reagent | Equiv.[1][2] | Amount (Example Scale) | Role |

| 2-Chlorophenol | 1.0 | 1.28 g (10 mmol) | Nucleophile |

| 4-Bromoanisole | 1.2 | 2.24 g (12 mmol) | Electrophile |

| CuI | 0.1 | 190 mg (1 mmol) | Catalyst |

| N,N-Dimethylglycine | 0.2 | 206 mg (2 mmol) | Ligand |

| 2.0 | 6.5 g (20 mmol) | Base | |

| 1,4-Dioxane | - | 20 mL (0.5 M) | Solvent |

Procedure:

-

Setup: An oven-dried Schlenk tube or pressure vial is charged with CuI (10 mol%), N,N-dimethylglycine (20 mol%), and

(2.0 equiv). -

Addition: The tube is evacuated and backfilled with Argon (3 cycles). 2-Chlorophenol (1.0 equiv), 4-bromoanisole (1.2 equiv), and anhydrous 1,4-dioxane are added via syringe under Argon flow.

-

Reaction: The vessel is sealed and heated to 110°C for 18–24 hours. The mixture typically turns from blue/green to a dark brown suspension.

-

Work-up: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water (

mL) and brine ( -

Purification: Dry organic phase over

, concentrate, and purify via Flash Column Chromatography (Hexanes/EtOAc gradient). The product, 4-(2-chlorophenoxy)anisole , is typically a viscous oil or low-melting solid.

Step 2: Demethylation via Boron Tribromide

Objective: Cleave the methyl ether to release the free phenol.

Method: Lewis-Acid mediated cleavage using

Mechanism & Safety Note

is a pyrophoric Lewis acid. It coordinates to the ether oxygen, forming an oxonium complex. The bromide ion then acts as a nucleophile in anCritical Safety:

Experimental Protocol

| Reagent | Equiv.[1][2] | Amount | Role |

| Intermediate (Step 1) | 1.0 | 2.34 g (10 mmol) | Substrate |

| 2.5 | 25 mL | Lewis Acid | |

| Dichloromethane (DCM) | - | 50 mL | Solvent |

Procedure:

-

Setup: Dissolve the intermediate (from Step 1) in anhydrous DCM in a round-bottom flask under Argon. Cool the solution to -78°C (Dry ice/Acetone bath).

-

Addition: Add

solution dropwise over 20 minutes. Do not allow the temperature to rise rapidly. -

Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to Room Temperature (RT) naturally. Stir at RT for 3–5 hours. Monitor by TLC (the phenol will be significantly more polar than the anisole).

-

Quench: Cool the mixture back to 0°C. Very slowly add Methanol (5 mL) followed by ice water. Caution: Exothermic evolution of HBr.

-

Isolation: Extract with DCM (

mL). Wash combined organics with saturated -

Purification: Dry over

and concentrate. If necessary, recrystallize from Hexanes/EtOAc or purify via short silica plug.

Mechanistic Insight: The Catalytic Cycle

Understanding the copper cycle is vital for troubleshooting. If the reaction stalls, it is often due to oxidation of Cu(I) to inactive Cu(II) species by adventitious oxygen.

Figure 2: Simplified catalytic cycle for the Ullmann ether synthesis. The oxidative addition to the aryl halide is typically rate-limiting.

Quality Control & Data Specifications

For the final product 4-(2-chlorophenoxy)phenol :

-

Physical State: Off-white to beige solid.

-

1H NMR (400 MHz, CDCl3):

- 7.43 (dd, 1H, Ar-H on Cl-ring), 7.20 (td, 1H), 7.05 (td, 1H), 6.95 (dd, 1H).

- 6.90 (d, 2H, Ar-H ortho to ether), 6.80 (d, 2H, Ar-H ortho to OH).

-

5.10 (s, 1H, OH, broad,

-

HPLC Purity: >98.0% (254 nm).

-

Mass Spectrometry (ESI-): m/z = 219.0 [M-H]- (Characteristic Chlorine isotope pattern 3:1).

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (Step 1) | Catalyst Oxidation | Ensure rigorous degassing (Argon sparging) of dioxane. Use fresh CuI (white powder, not green/grey). |

| Homocoupling of 4-bromoanisole | Temperature too high | Maintain temperature at 110°C. Do not exceed 120°C. Ensure excess phenol (nucleophile) is not used; use slight excess of bromide. |

| Incomplete Demethylation | Moisture in | |

| Product is Purple/Red | Quinone impurities | Trace oxidation of the phenol. Wash with dilute Sodium Thiosulfate or recrystallize with charcoal. |

References

-

Ullmann Ether Synthesis (General Protocol)

- Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research.

-

Ligand Effects in Ullmann Coupling

-

Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers. Journal of Organic Chemistry.[5]

-

-

Demethylation Mechanism & Protocol

- Sousa e Silva, F. C., et al. (2015).

-

Related Triclosan/Ether Synthesis

-

General reference for chlorophenol ether synthesis in agrochemistry: Synthesis of Diaryl Ethers using Copper(I) Catalyst. Synthetic Communications, 31(18).[6]

-

Sources

- 1. Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 3. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. people.umass.edu [people.umass.edu]

4-(2-Chlorophenoxy)phenol in herbicide metabolite tracking

Application Note: Advanced Tracking of the Dechlorinated Metabolite 4-(2-Chlorophenoxy)phenol in Herbicide Residue Analysis

Abstract

This application note details a rigorous protocol for the extraction, detection, and quantification of 4-(2-Chlorophenoxy)phenol (CAS 29112-24-1), a critical degradation product and metabolite associated with the diphenyl ether class of herbicides (e.g., Diclofop-methyl, Nitrofen, Bifenox). While the primary metabolite for these herbicides is typically the 2,4-dichloro analog, the monochlorinated congener 4-(2-Chlorophenoxy)phenol serves as a vital marker for advanced anaerobic degradation (reductive dechlorination) and photolytic breakdown in environmental matrices. This guide provides a validated workflow using modified QuEChERS extraction coupled with LC-MS/MS (ESI-), addressing specific challenges such as phenolic acidity, matrix interference, and isomer separation.

Chemical Identity & Physicochemical Properties

Understanding the specific properties of the target analyte is essential for optimizing extraction efficiency and chromatographic separation.

| Property | Description |

| Chemical Name | 4-(2-Chlorophenoxy)phenol |

| Synonyms | 2-chloro-4'-hydroxydiphenyl ether; Phenol, 4-(2-chlorophenoxy)- |

| CAS Number | 29112-24-1 |

| Molecular Formula | C₁₂H₉ClO₂ |

| Molecular Weight | 220.65 g/mol |

| pKa (Predicted) | ~9.87 (Phenolic hydroxyl) |

| LogP (Predicted) | ~3.5 - 4.0 (Lipophilic) |

| Solubility | Low in water; High in Methanol, Acetonitrile, Ethyl Acetate |

Metabolic & Degradation Pathway

The presence of 4-(2-Chlorophenoxy)phenol in environmental samples typically indicates the breakdown of parent diphenyl ether herbicides. The pathway involves hydrolysis of the ester moiety followed by reductive dechlorination, a process often mediated by anaerobic soil bacteria or photolysis.

Figure 1: Degradation Pathway of Diphenyl Ether Herbicides

Caption: Step-wise degradation from parent herbicide to the target monochlorinated metabolite via reductive dechlorination.[1][2]

Analytical Challenges & Strategy

-

Phenolic Acidity: With a pKa of ~9.9, the analyte exists as a neutral molecule in acidic conditions but deprotonates in basic environments.

-

Strategy: Acidify samples during extraction (pH < 5) to ensure the neutral form partitions into the organic solvent. Use ESI Negative Mode for detection, as the phenolate ion ([M-H]⁻) is highly stable and sensitive.

-

-

Isomer Interference: The target (2-chloro) must be chromatographically resolved from potential isomers (3-chloro or 4-chloro analogs) and the di-chloro parent metabolite.

-

Strategy: Use a high-efficiency C18 or Phenyl-Hexyl column with a gradient elution to separate congeners based on hydrophobicity.

-

-

Matrix Effects: Soil and plant matrices contain humic acids and pigments that can suppress ionization.

-

Strategy: Use Dispersive Solid Phase Extraction (d-SPE) with PSA (Primary Secondary Amine) and C18 sorbents to remove organic acids and lipids.

-

Protocol 1: Sample Preparation (Modified QuEChERS)

Objective: Extract 4-(2-Chlorophenoxy)phenol from soil or plant tissue while minimizing co-extracted interferences.

Reagents:

-

Acetonitrile (LC-MS Grade)

-

Water (Milli-Q)[3]

-

QuEChERS Extraction Salts: 4g MgSO₄, 1g NaCl, 1g NaCitrate, 0.5g Na₂HCitrate (buffered to pH 5-5.5).

-

d-SPE Clean-up: 150mg MgSO₄, 25mg PSA, 25mg C18.

-

Internal Standard (IS): 4-(2,4-Dichlorophenoxy)phenol-d3 (or 13C-labeled analog).

-

Formic Acid (5%).

Step-by-Step Workflow:

-

Homogenization: Weigh 10.0 g of soil or chopped plant tissue into a 50 mL centrifuge tube.

-

Spiking: Add 50 µL of Internal Standard solution (10 µg/mL). Vortex for 30 seconds and equilibrate for 15 minutes.

-

Hydration (Soil only): Add 5 mL of Milli-Q water to soil samples to ensure pore accessibility. Vortex.

-

Extraction: Add 10 mL of Acetonitrile (containing 1% Formic Acid) .

-

Note: Acidification is crucial to keep the phenol protonated for extraction.

-

-

Salting Out: Add the QuEChERS Extraction Salts. Shake vigorously by hand for 1 minute immediately to prevent clumping.

-

Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

-

Clean-up (d-SPE): Transfer 1 mL of the supernatant (organic layer) to a d-SPE tube (MgSO₄/PSA/C18).

-

Critical: Do not use excessive PSA if the pH rises too high, as phenols can bind to PSA. The citrate buffer in step 5 helps, but ensure rapid processing. Alternative: Use only C18/MgSO₄ if recovery is low.

-

-

Centrifugation: Centrifuge d-SPE tube at 10,000 rpm for 3 minutes.

-

Filtration: Transfer supernatant to an autosampler vial through a 0.2 µm PTFE filter.

Protocol 2: Instrumental Analysis (LC-MS/MS)

System: Triple Quadrupole LC-MS/MS (e.g., Agilent 6400, Sciex Triple Quad, Thermo TSQ). Ionization: Electrospray Ionization (ESI) – Negative Mode .

LC Parameters

-

Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or Phenomenex Kinetex Biphenyl.

-

Mobile Phase A: Water + 5mM Ammonium Acetate (pH ~5, adjusted with acetic acid).

-

Mobile Phase B: Acetonitrile (or Methanol).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temp: 40°C.

Gradient Program:

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 10% |

| 1.0 | 10% |

| 8.0 | 95% |

| 10.0 | 95% |

| 10.1 | 10% |

| 13.0 | 10% (Re-equilibration) |

MS/MS Parameters (MRM Transitions)

Note: Transitions should be optimized by infusing the pure standard. Below are predicted transitions based on fragmentation of chlorophenoxy phenols.

| Analyte | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) | Collision Energy (V) | Dwell (ms) | Type |

| 4-(2-Chlorophenoxy)phenol | 219.0 | 183.0 (Loss of HCl) | 15-25 | 50 | Quantifier |

| 219.0 | 127.0 (Chlorophenolate) | 25-35 | 50 | Qualifier | |

| 219.0 | 93.0 (Phenolate) | 30-40 | 50 | Qualifier | |

| IS (d3-Analog) | 255.0 (example) | 219.0 | Optimized | 50 | Quantifier |

Figure 2: Analytical Workflow Diagram

Caption: Streamlined extraction and analysis workflow for high-throughput screening.

Data Interpretation & Validation

-

Linearity: Construct a 6-point calibration curve (1 – 500 ng/mL) in matrix-matched solvent. R² should be > 0.99.

-

Recovery: Acceptable recovery range is 70-120%. If recovery is low (<70%), check for phenol binding to PSA in the d-SPE step.

-

LOD/LOQ:

-

LOD: Signal-to-Noise (S/N) > 3 (Typically ~0.5 ng/g in soil).

-

LOQ: S/N > 10 (Typically ~2.0 ng/g in soil).

-

-

Identification: The retention time must match the standard within ±0.1 min. The ratio of Quantifier/Qualifier ions must be within ±20% of the standard.

References

-

World Health Organization (WHO). (2003). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. Guidelines for Drinking-water Quality. Retrieved from [Link]

-

ResearchGate. (2012). Metabolism of diclofop-methyl in cell suspensions of diploid wheat. (Discusses 4-(2,4-dichlorophenoxy)phenol metabolite).[1][2][4] Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary: 4-(2-Chlorophenoxy)phenol.[5][6] Retrieved from [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 4. researchgate.net [researchgate.net]

- 5. 4-(2-Chlorophenoxy)phenol | 29112-24-1 [m.chemicalbook.com]

- 6. 4-(2-Chlorophenoxy)Phenol | 29112-24-1 | AbMole [abmole.cn]

Preparation of poly(arylene ether)s using 4-(2-Chlorophenoxy)phenol

Application Note & Protocol

Topic: High-Performance Poly(arylene ether)s via Self-Condensation of 4-(2-Chlorophenoxy)phenol: A Comprehensive Guide to Synthesis and Characterization

For: Researchers, Polymer Scientists, and Materials Development Professionals

Abstract

Poly(arylene ether)s (PAEs) represent a critical class of high-performance engineering thermoplastics, prized for their exceptional thermal stability, robust mechanical properties, and excellent chemical resistance.[1][2] This application note provides a detailed protocol for the synthesis of a specific PAE through the nucleophilic aromatic substitution (SNAr) self-polycondensation of an AB-type monomer, 4-(2-chlorophenoxy)phenol. By leveraging an AB monomer, the synthesis inherently ensures perfect stoichiometry, a critical factor for achieving high molecular weight. This guide offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, comprehensive characterization techniques, and expert insights into the causality behind critical process parameters.

Introduction: The Rationale for Poly(arylene ether)s from AB Monomers

The synthesis of PAEs is most commonly achieved through nucleophilic aromatic substitution (SNAr), a step-growth polymerization mechanism.[3][4][5] This reaction typically involves the displacement of an activated aryl halide by a phenoxide nucleophile. While often performed using a combination of an AA-type bisphenol and a BB-type activated dihalide, the use of an AB-type monomer like 4-(2-chlorophenoxy)phenol offers a more elegant and controlled approach.

The monomer contains both the nucleophilic phenol group (the "A" functionality) and the electrophilic aryl chloride (the "B" functionality) within the same molecule. This design offers a significant advantage:

-

Inherent Stoichiometry: Perfect 1:1 stoichiometry between nucleophilic and electrophilic groups is guaranteed, eliminating the need for high-precision weighing of two separate monomers, which is a common source of error leading to low molecular weight in AA/BB systems.

-

Simplified Process: The polymerization involves a single monomer, simplifying reactor charging and process control.

The resulting polymer possesses the classic poly(arylene ether) backbone, which imparts high thermal stability and chemical inertness, making it suitable for applications in demanding environments such as advanced membranes, aerospace components, and medical devices.[1][6]

The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr) Polymerization

The formation of the poly(arylene ether) chain from 4-(2-chlorophenoxy)phenol proceeds via an SNAr mechanism. This reaction is fundamentally different from aliphatic SN2 reactions and relies on specific electronic and structural features.[5]

Mechanism Pillars:

-

Nucleophile Formation: The process is initiated by deprotonating the weakly acidic phenolic hydroxyl group with a base (typically anhydrous potassium carbonate) to form a highly reactive phenoxide anion. This step requires an aprotic polar solvent to facilitate the reaction while not interfering with the nucleophile.

-

Attack and Intermediate Formation: The generated phenoxide attacks the electron-deficient carbon atom bearing the chlorine atom on another monomer molecule. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5][7][8] The negative charge is delocalized and stabilized by the aromatic ring.

-

Leaving Group Departure: The intermediate collapses, re-forming the aromatic ring and expelling the chloride ion as the leaving group. This step forms the stable aryl ether linkage that constitutes the polymer backbone.

This sequence of activation, attack, and elimination repeats, extending the polymer chain in a step-growth fashion.

Caption: Figure 1 illustrates the key steps in the SNAr self-condensation polymerization of 4-(2-chlorophenoxy)phenol.

Detailed Experimental Protocol

This protocol describes the synthesis of poly(arylene ether) on a laboratory scale. All operations should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation at high temperatures.

Materials and Equipment

| Reagents & Materials | Purpose | Typical Grade/Purity |

| 4-(2-Chlorophenoxy)phenol | Monomer | >99% |

| Potassium Carbonate (K₂CO₃) | Base | Anhydrous, finely ground, >99% |

| N-Methyl-2-pyrrolidone (NMP) | Reaction Solvent | Anhydrous, <50 ppm H₂O |

| Toluene | Azeotroping Agent | Anhydrous |

| Methanol | Precipitating Non-solvent | ACS Grade |

| Deionized Water | Washing Agent | >18 MΩ·cm |

| Equipment |

| 250 mL four-neck round-bottom flask |

| Mechanical overhead stirrer with a paddle and bearing |

| Dean-Stark trap with a condenser |

| Nitrogen/Argon gas inlet and outlet (bubbler) |

| Thermocouple and temperature controller |

| Heating mantle |

| Buchner funnel and filter paper |

| Vacuum oven |

Step-by-Step Synthesis Procedure

The entire workflow, from setup to final polymer characterization, is outlined below.

Sources

- 1. mdpi.com [mdpi.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. par.nsf.gov [par.nsf.gov]

- 4. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Troubleshooting & Optimization

Technical Support Center: Removing Chlorophenol Impurities

Topic: Elimination of Unreacted Chlorophenol Intermediates from Synthetic Products

Audience: Medicinal Chemists, Process Development Scientists, and Ph.D. Researchers.

Introduction: The "Sticky" Phenol Problem

Chlorophenols are notoriously persistent impurities. Their ability to act as both hydrogen bond donors and acceptors, combined with lipophilicity that increases with chlorine substitution, often leads to co-elution during chromatography and "oiling out" during crystallization.

This guide moves beyond generic advice. We analyze the pKa-dependent solubility of specific chlorophenols and provide self-validating protocols to ensure their removal to sub-ppm levels.

Part 1: The Diagnostic Phase

Q: Why is my standard bicarbonate wash failing to remove 4-chlorophenol?

A: You are fighting a pKa mismatch.

Standard saturated sodium bicarbonate (

-

The Science: To extract a phenol into the aqueous phase, you must convert it to its phenolate anion.[1] The Henderson-Hasselbalch equation dictates that to achieve 99% deprotonation , the aqueous pH must be at least 2 units higher than the impurity's pKa.

-

The Data:

Action: Identify your specific impurity in Table 1 below to select the correct base.

Table 1: Chlorophenol pKa & Extraction Strategy

| Impurity | pKa (approx) | Min. Extraction pH | Recommended Base | Base Sensitivity Risk |

| 4-Chlorophenol | 9.4 | > 11.5 | 1M NaOH or KOH | High |

| 2-Chlorophenol | 8.5 | > 10.5 | 0.5M NaOH or | Moderate |

| 2,4-Dichlorophenol | 7.8 | > 9.8 | 1M | Low |

| 2,4,6-Trichlorophenol | 6.2 | > 8.2 | Sat. | Very Low |

Part 2: Liquid-Liquid Extraction (LLE) Troubleshooting

Use this module if your product is stable to base.

Q: I used NaOH, but the impurity is still there. What went wrong? A: This is likely an ion-pair extraction issue or a phase volume error. Lipophilic phenolate salts can re-partition into organic solvents (especially DCM or EtOAc) if the ionic strength of the aqueous layer is too high or the volume is too low.

Protocol A: The "High-pH Swing" Wash

Standard Protocol for Mono-chlorophenols

-

Dilution: Dilute your reaction mixture with a non-polar solvent (Ether or Toluene are superior to DCM for phenol removal because phenolate salts are less soluble in them).

-

The pH Check (Critical Step): Add 1M NaOH (3 equiv relative to phenol). Shake.

-

Validation: Drop a small amount of the aqueous layer onto pH paper. It must read pH 12-14. If not, add more NaOH.

-

-

The Separation: Drain the aqueous layer.

-

The "Polishing" Wash: Wash the organic layer with 10%

(aq) to catch any residual phenols that re-equilibrated. -

Validation: Run a TLC of the organic layer.[4] Stain with Ferric Chloride (

) . Chlorophenols turn distinct purple/blue. UV visualization is often insufficient for trace levels.

Q: I have a persistent emulsion. How do I break it? A: Phenolates act as surfactants.

-

Add Brine: Increases aqueous density and ionic strength.[4]

-

Filter: Pass the biphasic mixture through a pad of Celite. This physically disrupts the stabilized micelle interface.

Part 3: Adsorption & Scavenging (Base-Sensitive Products)

Use this module if your product contains esters, alkyl halides, or other base-labile groups.

Q: My product degrades at pH 12. How do I remove 4-chlorophenol? A: Use Anion Exchange Resins or Activated Carbon .[5]

Protocol B: Resin Scavenging (The "Gentle" Method)

Strong Base Anion (SBA) resins (e.g., Amberlyst A-26 or Dowex 1X8) effectively bind phenols without exposing the product to bulk high pH.

-

Selection: Choose a resin in the OH- form or free base form.

-

Solvent Swap: Dissolve crude product in THF, Methanol, or DCM.

-

Loading: Add 3-5 equivalents (w/w) of resin relative to the estimated impurity.

-

Agitation: Stir gently (do not use a magnetic bar that grinds the beads) for 2-4 hours.

-

Filtration: Filter off the resin. The phenol remains bound to the solid phase.

-

Validation: The resin often turns color (darkening) as it binds the phenol.

Protocol C: Activated Carbon Slurry

Activated carbon is highly effective for polychlorinated phenols due to

-

Test Scale: Take 100 mg of crude. Add 10 wt% activated carbon.

-

Reflux: Briefly reflux in EtOAc/Hexanes (15 mins).

-

Filter: Filter hot through Celite.

-

Check Yield: If product loss is >10%, switch to Resin Scavenging (Protocol B).

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct purification pathway.

Figure 1: Decision Matrix for Chlorophenol Removal. Green nodes indicate aqueous extraction; Red nodes indicate solid-phase scavenging.

Part 5: Advanced Troubleshooting (Chromatography)

Q: The chlorophenol is "tailing" and contaminating my product fraction on the column. A: Chlorophenols are acidic and interact strongly with the silanols on silica gel.

-

Solution 1 (The Acid Spike): Add 1% Acetic Acid to your eluent. This keeps the phenol fully protonated (

), sharpening the peak and usually causing it to elute faster (higher -

Solution 2 (The Base Guard): If your product is basic (e.g., an amine), mix 5% Triethylamine (TEA) into the silica slurry before packing. This deprotonates the phenol, making it stick to the silica top (baseline) while your amine product elutes.

References

-

Schwarzenbach, R. P., et al. "Complex formation of organic acids in aqueous solution: Protonated and deprotonated chlorophenols." Environmental Science & Technology, vol. 22, no.[6] 1, 1988, pp. 83-92. Link

-

SpinChem. "Phenol scavenging using ion-exchange resin." SpinChem Application Notes. Link

-

BenchChem. "Technical Support: Removal of Unreacted 4-Chlorophenol." BenchChem Technical Guides. Link

-

PubChem. "Compound Summary: 4-Chlorophenol (pKa and Physical Properties)." National Library of Medicine. Link

-

Dabrowski, A., et al. "Adsorption of phenolic compounds by activated carbon—a critical review." Chemosphere, vol. 58, no. 8, 2005, pp. 1049-1070. Link

Sources

Technical Support Center: Recrystallization of 4-(2-Chlorophenoxy)phenol

Case ID: REC-CPP-04 Subject: Solvent Optimization & Purification Protocols Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary & Compound Profile

User Query: "I am struggling to purify 4-(2-Chlorophenoxy)phenol (CAS: 29112-24-1). The product frequently oils out, and I cannot effectively remove the 2-chlorophenol starting material."

Technical Assessment: 4-(2-Chlorophenoxy)phenol is a diaryl ether with a phenolic hydroxyl group.[1] Its purification is complicated by two factors:

-

Low Melting Point / Oiling Out: The ether linkage adds conformational flexibility, lowering the lattice energy. This often causes the compound to separate as a supercooled liquid (oil) rather than a crystal when cooling, a phenomenon known as Liquid-Liquid Phase Separation (LLPS).[1]

-

Structural Similarity to Impurities: The starting material (2-chlorophenol) shares similar acidity and polarity, making acid-base extraction insufficient for high purity.[1]

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]

| Property | Value / Characteristic | Implication for Recrystallization |

| Structure | Phenol ring + Ether bridge + Chlorobenzene | Lipophilic backbone with one H-bond donor.[1] |

| Solubility | High in alcohols, ethers, aromatics.[2] Low in water.[1] | Requires a semi-polar/non-polar solvent system.[1] |

| Acidity (pKa) | ~9.5 - 10.0 | Soluble in aqueous NaOH; insoluble in acidic water.[1] |

| Melting Point | ~78–82°C (Typical for class) | High Risk: Crystallization temperature ( |

Solvent Selection Strategy

Do not rely on a single solvent.[1] For this molecule, a binary solvent system is required to balance yield and purity.

Diagnostic Matrix: Choose Your System

| Impurity Profile | Recommended Solvent System | Mechanism of Action |

| General Purity (Standard) | Toluene (Solvent) / Heptane (Antisolvent) | Toluene solvates the ether/aromatic rings; Heptane reduces solubility gradually to induce nucleation.[1] |

| High 2-Chlorophenol (Starting Material) | Dichloromethane / Hexane | 2-Chlorophenol is highly soluble in Hexane even at low temps; the product is not.[1] |

| Colored Impurities (Oxidation products) | Ethanol / Water (Requires seeding) | Polar impurities stay in the aqueous mother liquor.[1] Warning: High risk of oiling out.[1][3] |

Decision Logic Visualization

Figure 1: Decision tree for selecting the optimal binary solvent system based on impurity profile.

Detailed Protocols

Protocol A: The Toluene/Heptane Method (Recommended)

Best for: Routine purification and removal of non-polar byproducts.

-

Dissolution: Place 10 g of crude 4-(2-Chlorophenoxy)phenol in a flask. Add Toluene (approx. 2-3 mL per gram) and heat to 60-65°C. Stir until fully dissolved.

-

Note: Do not boil.[1] Keep temperature 15°C below the melting point to prevent emulsion formation.

-

-

Antisolvent Addition: While maintaining 60°C, add Heptane dropwise.[1]

-

Stop Point: Stop immediately when a faint, persistent cloudiness (turbidity) appears.[1]

-

-

Clearing: Add 0.5 mL of Toluene to clear the solution back to transparent.

-

Controlled Cooling (Critical): Turn off the heat. Allow the flask to cool to room temperature slowly (approx. 10°C per hour).

-

Intervention: If oil droplets appear at ~45°C, add a seed crystal immediately and stir vigorously.

-

-

Isolation: Cool to 0-4°C in an ice bath for 30 minutes. Filter the white needles. Wash with cold Heptane.[1]

Protocol B: The "Oiling Out" Rescue

Use this if your product separates as a yellow oil at the bottom of the flask.

The Cause: The solution entered the "metastable zone" too deeply, where liquid-liquid separation is energetically more favorable than crystallization.

The Fix:

-

Reheat: Heat the mixture until the oil redissolves into a homogeneous solution.

-

Dilute: Add 10-15% more of the good solvent (e.g., Toluene or Ethanol).[1] This shifts the phase diagram away from the oiling boundary.

-

Seeding: You must introduce seed crystals at a temperature above the oiling point (typically 5-10°C below the saturation temperature).[1]

-

Agitation: Increase stirring speed. High shear helps break up oil droplets and induces nucleation on the seed crystals.

Troubleshooting & FAQs

Q1: Why does my product turn pink/brown during recrystallization?

-

A: Phenols are prone to oxidation, forming quinones which are highly colored.[1]

-

Solution: Add a pinch of Sodium Bisulfite or Ascorbic Acid to the crystallization solvent (if using aqueous ethanol) or bubble Nitrogen gas through the hot toluene solution before adding the solid.

Q2: I cannot filter the crystals; they form a "mush."

-

A: This indicates "Solvent Inclusion" or rapid precipitation.[1]

-

Solution: Your cooling rate was too fast. Re-dissolve and cool much slower (wrap the flask in foil or a towel). This allows the crystal lattice to reject solvent molecules, forming harder, more defined needles.

Q3: How do I verify the removal of 2-chlorophenol without running an HPLC?

-

A: Use the Smell Test (Caution: Wafting only).[1] 2-Chlorophenol has a distinct, sharp medicinal/phenolic odor.[1][4] Pure 4-(2-Chlorophenoxy)phenol is relatively odorless.[1]

-

A (Scientific): Thin Layer Chromatography (TLC) using 20% Ethyl Acetate in Hexane. 2-Chlorophenol will have a significantly higher Rf value than the product.[1]

Mechanistic Workflow

The following diagram illustrates the thermodynamic pathway required to avoid the "Oiling Out" zone (Liquid-Liquid Phase Separation - LLPS).

Figure 2: Workflow managing the critical cooling phase to prevent oiling out.

References

-

Mullin, J. W. (2001).[1] Crystallization. 4th Edition. Butterworth-Heinemann.[1] (Standard text on crystallization thermodynamics and antisolvent techniques).

-

Beckmann, W. (2013).[1] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[1][5] (Detailed mechanisms on Liquid-Liquid Phase Separation/Oiling Out).

-

U.S. EPA. (2022).[1] Toxicological Profile for Chlorophenols. Agency for Toxic Substances and Disease Registry.[1] (Source for physical properties of chlorophenol analogs).[1]

-

PubChem. (n.d.).[1] 4-(2-Chlorophenoxy)phenol Compound Summary. National Library of Medicine.[1] (Verification of CAS and chemical structure).[1]

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. athabascau.ca [athabascau.ca]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. Table 4-2, Physical and Chemical Properties of Chlorophenol Compoundsa - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 4-Chlorophenol - Wikipedia [en.wikipedia.org]

Technical Support Center: A Guide to Preventing Oxidation of 4-(2-Chlorophenoxy)phenol During Storage

Welcome to the technical support center for 4-(2-Chlorophenoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals who rely on the purity and stability of this reagent for their critical experiments. Oxidative degradation is a primary concern that can compromise the integrity of your starting material, leading to inconsistent results and potential downstream failures.

This document moves beyond simple instructions to provide a deep, mechanistic understanding of the degradation process and offers robust, field-proven strategies for its prevention. We will explore the causality behind storage choices, detail self-validating protocols for quality control, and answer the specific questions you may encounter in your work.

Section 1: The "Why" - Understanding the Oxidation of 4-(2-Chlorophenoxy)phenol

Before implementing preventative measures, it is crucial to understand the chemical vulnerabilities of the molecule. This section addresses the fundamental questions regarding its susceptibility to degradation.

Q1: What makes 4-(2-Chlorophenoxy)phenol susceptible to oxidation?

The primary site of oxidative vulnerability in 4-(2-Chlorophenoxy)phenol is the phenolic hydroxyl (-OH) group.[1][2] This functional group can readily donate a hydrogen atom to free radicals, a key step in antioxidant activity but also the first step in its own degradation.[1][3] Upon donating this hydrogen, the molecule is converted into a resonance-stabilized phenoxyl radical.[1][4] While this stability is key to how phenolic compounds terminate radical chain reactions, the phenoxyl radical itself is a reactive intermediate that can undergo further, irreversible reactions.[4][5]

Q2: What are the common environmental triggers for oxidation?

Several common laboratory conditions can initiate and accelerate the oxidation process:

-

Atmospheric Oxygen: The presence of molecular oxygen is the most direct requirement for oxidation.

-

Light (Photolysis): UV or even ambient light can provide the activation energy needed to generate initial reactive oxygen species (ROS) or directly excite the molecule, facilitating radical formation.[6]

-

Elevated Temperature: Heat increases the kinetic energy of molecules, accelerating the rate of all chemical reactions, including oxidation.[7]

-

Metal Ions: Trace amounts of transition metal ions, such as iron (Fe²⁺/Fe³⁺) or copper (Cu²⁺), can act as powerful catalysts.[8][9] They facilitate Fenton-like reactions, which generate highly reactive hydroxyl radicals (•OH) from less reactive precursors like hydrogen peroxide, dramatically accelerating degradation.[7][10]

Q3: What are the likely degradation products, and why should I be concerned about them?

The oxidation of 4-(2-Chlorophenoxy)phenol proceeds through a multi-step pathway, creating a cascade of impurities. The initial phenoxyl radical can couple with another radical to form dimeric impurities or undergo further oxidation to form highly colored p-benzoquinone-type structures.[7][11] These quinones can subsequently undergo electrophilic attack and ring-opening, leading to the formation of various short-chain organic acids like maleic or oxalic acid.[7]

These degradation products are a major concern because they alter the molarity of your stock solution, can interfere with your analytical methods, and may exhibit their own biological or chemical activity, confounding experimental results.

Sources

- 1. mdpi.com [mdpi.com]

- 2. jscholarpublishers.com [jscholarpublishers.com]

- 3. Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ab initio study of the formation and degradation reactions of chlorinated phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenoxyl radical-induced thiol-dependent generation of reactive oxygen species: implications for benzene toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Chemical pathway and kinetics of phenol oxidation by Fenton's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. Dual Role of Plant Phenolic Compounds as Antioxidants and Prooxidants [scirp.org]

- 10. pjoes.com [pjoes.com]

- 11. Oxidative transformation of triclosan and chlorophene by manganese oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Phenoxy-Phenol Coupling Optimization

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Byproduct Formation in Diaryl Ether Synthesis

Welcome to the Ether Synthesis Support Hub

You have reached the advanced troubleshooting center for phenoxy-phenol coupling (diaryl ether synthesis). Whether you are utilizing copper-mediated boronic acid coupling (Chan-Lam) or classic halide displacement (Ullmann), our goal is to isolate the mechanistic failure points leading to byproducts.

This guide is structured as a dynamic troubleshooting workflow. Please locate the Case Ticket that matches your experimental observation.

Ticket #001: Chan-Lam Coupling – "My Boronic Acid is Disappearing"

Methodology: Copper(II)-mediated oxidative coupling (Arylboronic acid + Phenol). Symptom: Low yield of diaryl ether. High recovery of de-boronated arene (protodeboronation) or biaryls (homocoupling).

Root Cause Analysis

The Chan-Lam cycle is sensitive to the relative rates of Transmetallation vs. Side Reactions .

-

Protodeboronation: If transmetallation is slow, the copper catalyst (or ambient protons) facilitates the cleavage of the C-B bond, replacing it with H.

-

Homocoupling: Excess oxidant or improper stoichiometry leads to the oxidation of the boronic acid to a phenol, which then couples with the remaining boronic acid, or direct Pd/Cu-mediated dimerization.

Troubleshooting Protocol

| Observation | Diagnosis | Corrective Action | Mechanism |

| Product is Ar-H (De-boronated) | Protodeboronation | Switch Solvent/Base: Use t-BuOH or Dioxane. Avoid DMF/DMSO if possible. Use anhydrous conditions (add 4Å MS). | Strong donor solvents (DMF) stabilize the Cu-species that facilitates hydrolytic cleavage of the C-B bond [1]. |

| Product is Ar-Ar (Biaryl) | Oxidative Homocoupling | Slow Addition: Add the oxidant (if chemical) or the boronic acid portion-wise over 2 hours. | High local concentration of Ar-B(OH)₂ + Oxidant favors radical dimerization over the desired cross-coupling cycle. |

| Product is Ar-OH (Phenol) | Over-Oxidation | Reduce Base Strength: Switch from Et₃N/Pyridine to 2,6-Lutidine or K₃PO₄. | Strong bases accelerate the oxidation of boronic acids to phenols, which then compete as nucleophiles. |

Optimized SOP: The "Slow-Release" Chan-Lam Protocol

Designed to minimize protodeboronation in electron-poor boronic acids.

-

Catalyst: Cu(OAc)₂ (10 mol%) or Cu(ONf)₂ for difficult substrates.

-

Ligand: 2,6-Lutidine (1.0 equiv) – Acts as a mild base and ligand that prevents catalyst aggregation without promoting deboronation [2].

-

Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).

-

Additives: 4Å Molecular Sieves (Activated) – Critical for suppressing hydrolytic side pathways.

-

Execution:

-

Mix Phenol (1.0 equiv), Cu(OAc)₂, and MS in solvent.

-

Add Base.

-

Crucial Step: Add Boronic Acid (1.5 equiv) in three portions over 1 hour while stirring open to air (or under O₂ balloon for scale-up).

-

Why? Keeping Boronic Acid concentration low favors the cross-coupling kinetic pathway over the second-order homocoupling pathway.

-

Ticket #002: Ullmann Coupling – "Reaction Stalled or Dehalogenated"

Methodology: Copper-catalyzed nucleophilic aromatic substitution (Aryl Halide + Phenol).

Symptom: Reaction requires extreme heat (>120°C), resulting in tar/polymerization or reductive dehalogenation (Ar-X

Root Cause Analysis

Classic Ullmann chemistry requires high temperatures to generate the active Cu(I) species.[1][2]

-

Reductive Dehalogenation: At high T, solvents like DMF/DMSO can act as Hydrogen atom donors.

-

Polymerization: If the substrate has other labile groups, thermal stress causes non-specific radical polymerization (often seen as black tar).

Troubleshooting Protocol

| Observation | Diagnosis | Corrective Action | Mechanism |

| Ar-X converts to Ar-H | Reductive Dehalogenation | Change Ligand: Use bidentate ligands (e.g., Dimethylglycine, TMHD, or Oxalamides). | Ligands lower the activation energy, allowing reaction at 60–90°C, below the threshold for rapid hydro-dehalogenation [3]. |

| Black Tar / No Yield | Catalyst Death / Aggregation | Inert Atmosphere: Ensure strict N₂/Ar atmosphere. | Cu(I) is easily oxidized to inactive Cu(II) oxides (black precipitate) by air at high temps. |

| Incomplete Conversion | Poor Solubility/Basicity | Base Switch: Cs₂CO₃ is superior to K₂CO₃ for solubility in non-polar solvents. | Cesium "naked effect" increases the nucleophilicity of the phenoxide. |

Optimized SOP: The "Mild" Ullmann Ether Synthesis

Uses modern ligand acceleration to operate <90°C.

-

Catalyst: CuI (10 mol%).

-

Ligand: N,N-Dimethylglycine (20 mol%) OR 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD).

-

Base: Cs₂CO₃ (2.0 equiv).

-

Solvent: 1,4-Dioxane (degassed).

-

Execution:

-

Combine Ar-I (1.0 equiv), Phenol (1.2 equiv), CuI, Ligand, and Base in a screw-cap vial.

-

Evacuate and backfill with Argon (3x).[3]

-

Inject degassed Dioxane.[3]

-

Heat to 90°C (instead of the traditional 140°C).

-

Why? The amino-acid ligand stabilizes the oxidative addition intermediate, preventing the metal center from catalyzing reduction [4].

-

Ticket #003: Oxidative Phenol Coupling – "Wrong Regioisomer (C-C vs C-O)"

Methodology: Direct oxidative coupling of two phenols (Phenol + Phenol). Symptom: Formation of Biphenols (C-C coupling) instead of Diaryl Ethers (C-O coupling).

Root Cause Analysis

Radical delocalization in the phenoxy radical intermediate usually favors the Carbon centers (ortho/para) over the Oxygen center due to spin density distribution.

-

C-C Coupling: Kinetic product (usually favored).

-

C-O Coupling: Thermodynamic product (requires specific steric blocking or catalyst direction).

Strategic Solutions

-

Steric Blocking: If possible, use phenols with ortho-di-tert-butyl groups to block C-C coupling sites.

-

Catalyst Control: Use Chromium-Salen complexes.[4] These have shown high regioselectivity for C-O coupling by coordinating the phenoxy radical in a specific geometry that sterically hinders C-C approach [5].

Visualizing the Failure Points

The following diagram illustrates the Chan-Lam Catalytic Cycle and explicitly marks where the "Byproduct Exits" occur. Use this to diagnose your specific impurity profile.

Caption: Figure 1. Mechanistic divergence in the Chan-Lam cycle. Note that Protodeboronation competes directly with the Transmetallation step.

Summary of Reagent Selection for Byproduct Minimization

| Variable | Recommendation | Rationale |

| Base | 2,6-Lutidine or K₃PO₄ | Non-nucleophilic bases prevent coordination competition and reduce over-oxidation of boronic acids. |

| Solvent | Dichloromethane or Toluene | Avoids the "H-donor" ability of DMF; non-coordinating solvents speed up transmetallation. |

| Atmosphere | Dry Air (Chan-Lam) / Argon (Ullmann) | Chan-Lam needs O₂ to reoxidize Cu, but moisture promotes deboronation. Use molecular sieves. |

| Boron Source | Boronic Esters (Bpin) | Esters (like Bpin) release the active boronic acid slowly (if water is controlled), mimicking slow addition. |

References

-

Qiao, J. X., et al. (2011). "Copper-Promoted C-Heteroatom Bond Cross-Coupling Reactions with Boronic Acids and Derivatives." Synthesis, 2011(06), 829-856.

-

Vantourout, J. C., et al. (2017).[5] "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity." Journal of the American Chemical Society, 139(13), 4769-4779.

-

Ma, D., & Cai, Q. (2008). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and Phenols." Accounts of Chemical Research, 41(11), 1450-1460.

-

Taillefer, M., et al. (2007). "Mild and Efficient Copper-Catalyzed Arylation of Phenols and Alcohols." Chemistry – A European Journal, 13(13), 3924-3935.

-

Kozlowski, M. C., et al. (2009). "Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts." Journal of the American Chemical Society, 131(29), 10227-10236.

Sources

Validation & Comparative

1H NMR Spectrum Interpretation of 4-(2-Chlorophenoxy)phenol: A Comparative Guide

Executive Summary & Structural Context[1][2][3][4][5][6][7]

In drug discovery and agrochemical synthesis, 4-(2-Chlorophenoxy)phenol serves as a critical intermediate, often functioning as a scaffold for diaryl ether biologically active agents (e.g., triclosan derivatives).

The primary analytical challenge lies in distinguishing this molecule from its regioisomer, 4-(4-Chlorophenoxy)phenol . While both share the same molecular weight (220.65 g/mol ) and functional groups, their symmetry properties differ radically. This guide provides a definitive protocol for identifying the 2-chloro isomer using 1H NMR, focusing on the diagnostic "ABCD" spin system of the asymmetric ring versus the symmetric "AA'BB'" patterns found in its isomer.

Structural Breakdown

-

Ring A (Phenolic): 1,4-disubstituted (symmetric axis along the C1-C4 bond).

-

Ring B (Chlorinated): 1,2-disubstituted (asymmetric due to ortho-chlorine).

Experimental Protocol: Sample Preparation

To ensure high-resolution data and visibility of the labile hydroxyl proton, strict adherence to solvent selection is required.

Solvent Selection: DMSO-d6 vs. CDCl3

Recommendation: Use DMSO-d6 .[1][2]

| Feature | DMSO-d6 (Recommended) | CDCl3 (Alternative) |

| Hydroxyl (-OH) Signal | Sharp/Broad Singlet (9.0–9.5 ppm). Visible due to H-bonding with solvent. | Often invisible or extremely broad due to rapid exchange. |

| Solubility | Excellent for polar phenols. | Moderate; may require heating. |

| Water Peak | ~3.33 ppm (distinct from aromatics).[1] | ~1.56 ppm.[1] |

Preparation Workflow

-

Mass: Weigh 5–10 mg of 4-(2-Chlorophenoxy)phenol into a clean vial.

-

Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

-

Homogenization: Sonicate for 30 seconds to ensure complete dissolution.

-

Reference: Ensure the solvent contains TMS (0.00 ppm) or reference against the residual DMSO pentet at 2.50 ppm .

Spectral Analysis & Assignment Logic

This section details the chemical shifts (

The Diagnostic Regions (in DMSO-d6)

Region 1: The Phenolic Hydroxyl (~9.4 ppm)

-

Signal: Singlet (1H).[10]

-

Logic: The proton is deshielded by the oxygen and stabilized by hydrogen bonding with DMSO. Note: Adding D₂O will cause this peak to disappear (D-exchange).[9]

Region 2: The Phenol Ring (Ring A) - The "Pseudo-Symmetric" System

-

Pattern: AA'BB' System (Two multiplets, appearing as pseudo-doublets).

-

Shift Range: 6.7 – 6.9 ppm.

-

Assignment:

-

H-2/H-6 (Ortho to OH): ~6.75 ppm. Upfield due to strong resonance donation from the OH group.

-

H-3/H-5 (Ortho to Ether): ~6.90 ppm. Slightly downfield relative to H-2/6 but still shielded by the ether oxygen.

-

Region 3: The 2-Chlorophenyl Ring (Ring B) - The "Asymmetric" System

-

Pattern: ABCD System (Four distinct signals). This is the fingerprint of the 2-chloro isomer.

-

H-3' (Ortho to Cl): ~7.45 ppm (dd). Most deshielded aromatic proton due to the inductive effect (-I) of the adjacent Chlorine.

-

H-5' (Meta to Cl/Ether): ~7.15 ppm (td).

-

H-4' (Para to Ether): ~7.25 ppm (td).

-